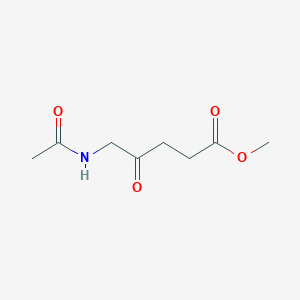
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid is a complex organic compound known for its unique structure and properties. It is primarily used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzene-1,2-dicarboxylic acid with diphenylphosphanyl reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
4-(Bis(2-(diphenylphosphino)ethyl)carbamoyl)phthalic acid is unique due to its phosphanyl functional groups, which provide distinct reactivity and coordination properties compared to other benzenedicarboxylic acids. This uniqueness makes it particularly valuable in catalysis and material science .
Properties
CAS No. |
77462-00-1 |
|---|---|
Molecular Formula |
C37H33NO5P2 |
Molecular Weight |
633.6 g/mol |
IUPAC Name |
4-[bis(2-diphenylphosphanylethyl)carbamoyl]phthalic acid |
InChI |
InChI=1S/C37H33NO5P2/c39-35(28-21-22-33(36(40)41)34(27-28)37(42)43)38(23-25-44(29-13-5-1-6-14-29)30-15-7-2-8-16-30)24-26-45(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-22,27H,23-26H2,(H,40,41)(H,42,43) |
InChI Key |
UBUUBOOCQUPKGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(CCN(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)C(=O)O)C(=O)O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)P(CCN(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)C(=O)O)C(=O)O)C5=CC=CC=C5 |
Key on ui other cas no. |
77462-00-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Methylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1617378.png)






